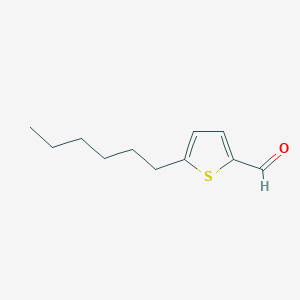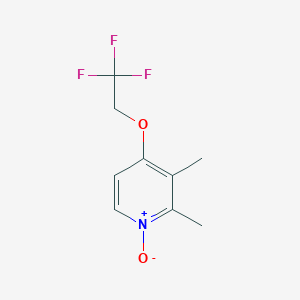
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
Beschreibung
- The compound "2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide" belongs to a class of chemically significant molecules that find utility in various scientific applications, although direct applications in drug use and dosage are excluded from this analysis.
Synthesis Analysis
- The synthesis process of similar complex molecules typically involves multiple steps, including oxidation, nitration, substitution, acylation, and chlorination. For instance, a compound was synthesized from 2,3-dimethyl-byridine through a five-step process yielding a total of 35.6% efficiency under optimized conditions involving methyl iso-butylketone and tetrabutyl ammonium bromide as the phase transfer catalyst (Xu Jun, 2011).
Molecular Structure Analysis
- Detailed molecular structure analysis of similar compounds reveals interactions between inorganic and organic networks, including luminescence properties and magnetic measurements, which are crucial for understanding the physical and chemical properties of the compound of interest (Fabrice Pointillart et al., 2009).
Chemical Reactions and Properties
- The reactivity of related pyridine compounds with various substituents highlights the versatility and complex nature of their chemical reactions. For example, the electrophilic substitution of heteroaromatic compounds, such as nitration of pyridine 1-oxides, demonstrates the influence of substituents on reaction rates and pathways (C. D. Johnson et al., 1967).
Physical Properties Analysis
- Studies on similar molecules have focused on understanding the photoluminescent and magnetic properties, which are indicative of their physical properties. The analysis of crystal structure, optical measurements, and resistivity provides insights into the behavior of these compounds under different conditions (Fabrice Pointillart et al., 2009).
Chemical Properties Analysis
- The chemical properties of compounds within this class, including reactivities towards chain-carrying peroxyl radicals and air oxidation stability, highlight the significance of structural variations on antioxidant properties and stability (M. Wijtmans et al., 2004).
Eigenschaften
IUPAC Name |
2,3-dimethyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-6-7(2)13(14)4-3-8(6)15-5-9(10,11)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSURXZOJDDQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
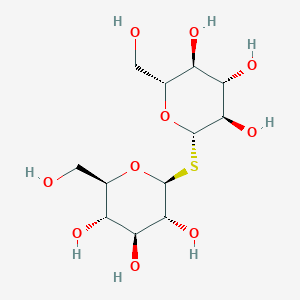
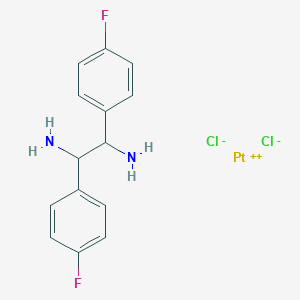
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)
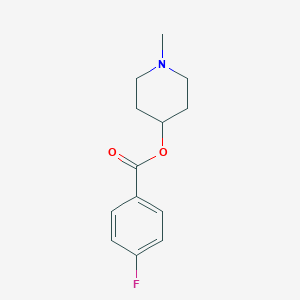


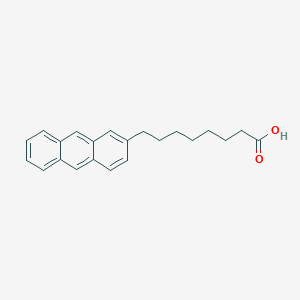
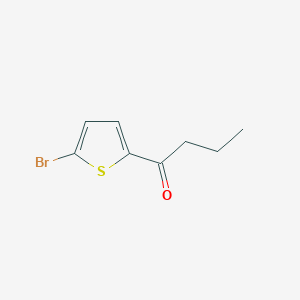
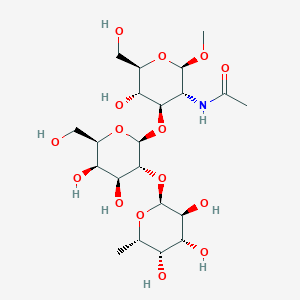
![Isopropanol, [2-14C]](/img/structure/B33646.png)
